

# Application Note: Solid-Phase Microextraction (SPME) for Sarcosine Analysis in Urine

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Compound of Interest		
Compound Name:	Sarcosine	
Cat. No.:	B148198	Get Quote

#### Introduction

**Sarcosine**, or N-methylglycine, has been investigated as a potential biomarker for prostate cancer, with studies suggesting its levels may be elevated during the progression of the disease.[1][2] While its role as a definitive biomarker is still a subject of research, accurate and sensitive quantification in non-invasive samples like urine is crucial for clinical and research applications.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, but requires derivatization for polar molecules like **sarcosine** to improve chromatographic separation.[4]

Solid-phase microextraction (SPME) offers a simple, solvent-free, and sensitive method for sample preparation, combining extraction and preconcentration into a single step.[5] This application note details a robust and validated method for the determination of **sarcosine** in human urine using SPME coupled with GC-MS, following a preliminary derivatization step.

## **Principle**

The method involves the derivatization of **sarcosine** in a urine sample to a less polar, more volatile ester. This is commonly achieved using alkyl chloroformates, such as ethyl chloroformate or hexyl chloroformate.[1][2][6] The derivatized **sarcosine** is then extracted from the sample matrix by immersing a solid-phase microextraction fiber, typically a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has a high affinity for a broad range of analytes.[1][2] After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analyte is thermally desorbed, separated on a



capillary column, and detected by a mass spectrometer. The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification.[1][2]

# **Experimental Protocols**

This section provides a detailed protocol for the analysis of **sarcosine** in urine based on the SPME-GC-MS method.

### **Materials and Reagents**

- Sarcosine standard
- Ethyl chloroformate
- Ethanol
- Pyridine
- Sodium chloride (NaCl)
- Ultrapure water
- Human urine samples (stored at -80°C)
- SPME Fiber Assembly: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][7][8][9]
- 2 mL autosampler vials with caps

### Sample Preparation and Derivatization

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any sediment.
- Transfer 1 mL of the urine supernatant to a 2 mL vial.
- Add 300 μL of a mixture of ethanol and pyridine (4:1 v/v).



- Vortex the mixture for 1 minute.
- Add 50 μL of ethyl chloroformate.
- Vortex vigorously for 2 minutes to facilitate the derivatization reaction.
- The sample is now ready for SPME.

#### **Solid-Phase Microextraction (SPME)**

- Before first use, condition the DVB/CAR/PDMS fiber in the GC injector port at 270°C for 1 hour, or according to the manufacturer's instructions.
- Add sodium chloride (NaCl) to the derivatized urine sample to a final concentration of 10% (w/v) to enhance the extraction efficiency by increasing the ionic strength of the solution.
- Place the vial in an autosampler rack or a suitable holder.
- Expose the SPME fiber to the sample by direct immersion.
- Perform the extraction for 20 minutes under agitation. The temperature should be maintained consistently, for instance, at room temperature.
- After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

#### **GC-MS Analysis**

- Gas Chromatograph (GC) Conditions:
  - Injection Port: 270°C, splitless mode
  - Desorption Time: 2 minutes
  - Carrier Gas: Helium at a constant flow of 1 mL/min
  - Oven Program:
    - Initial temperature: 60°C, hold for 1 minute



■ Ramp 1: 10°C/min to 150°C

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

Column: DB-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent

Mass Spectrometer (MS) Conditions:

Ion Source Temperature: 230°C

Interface Temperature: 280°C

o Ionization Mode: Electron Ionization (EI) at 70 eV

Acquisition Mode: Selected Reaction Monitoring (SRM)

- Precursor Ion for Sarcosine Derivative: To be determined based on the derivatization agent used (e.g., for ethyl derivative).
- Product Ions for Sarcosine Derivative: To be determined by infusing a standard of the derivatized sarcosine.

# **Quantitative Data Summary**

The following table summarizes the performance characteristics of the SPME-GC-MS method for **sarcosine** analysis as reported in the literature.



Parameter	Method by Cavaliere et al. (2011)	Method by Bianchi et al. (2011)
Derivatization Reagent	Ethyl Chloroformate	Hexyl Chloroformate
SPME Fiber	DVB/CAR/PDMS	DVB/CAR/PDMS
Extraction Mode	Direct Immersion	Direct Immersion
Linearity Range	Not explicitly stated, but tested at 70, 250, and 800 ng/mL	Not explicitly stated
Limit of Detection (LOD)	0.10 ng/mL	Not Reported
Limit of Quantification (LOQ)	0.16 ng/mL	0.06 ng/mL (as 0.06 μg/L)
Precision (RSD%)	Acceptable at tested concentrations	< 7%
Accuracy/Recovery	Acceptable at tested concentrations	Not explicitly stated

# Visualizations Experimental Workflow

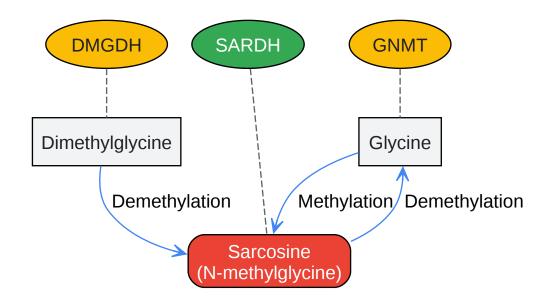


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Caption: Workflow for SPME-GC-MS analysis of **sarcosine** in urine.

# **Sarcosine Metabolism Pathway**





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Caption: Simplified sarcosine metabolic pathway.

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